REACTION_CXSMILES
|
OC1C=CC(C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:23][C:22]=1[N:31]=[N:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[N+:39]([O-])=O>>[OH:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:23][C:22]=1[N:31]1[N:39]=[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][C:33]2=[N:32]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C)N=NC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
2'-hydroxy-5'-tert-butyl-2-nitroazobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C)N=NC1=C(C=CC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reduction reaction
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |